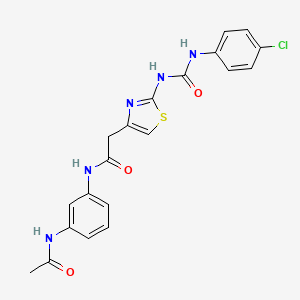
N-(3-acetamidophenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)-N-(3-ACETAMIDOPHENYL)ACETAMIDE is a complex organic compound that features a thiazole ring, a chlorophenyl group, and an acetamidophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)-N-(3-ACETAMIDOPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction.
Formation of the Carbamoyl Group: The carbamoyl group is typically introduced through the reaction of an amine with phosgene or its derivatives.
Coupling with Acetamidophenyl Group: The final step involves coupling the thiazole derivative with the acetamidophenyl group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the carbamoyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the carbamoyl group.
Substitution: Substituted derivatives of the chlorophenyl group.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound in the development of new drugs, particularly for its potential anti-inflammatory and anticancer properties.
Biological Studies: The compound can be used to study the interactions of thiazole derivatives with biological targets.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)-N-(3-ACETAMIDOPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl and acetamidophenyl groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as dabrafenib and dasatinib contain thiazole rings and are used as anticancer agents.
Chlorophenyl Derivatives: Compounds like chloramphenicol contain chlorophenyl groups and are used as antibiotics.
Uniqueness
2-(2-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)-N-(3-ACETAMIDOPHENYL)ACETAMIDE is unique due to its combination of a thiazole ring, chlorophenyl group, and acetamidophenyl group, which may confer unique biological activities and chemical properties not found in other compounds.
Properties
Molecular Formula |
C20H18ClN5O3S |
|---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C20H18ClN5O3S/c1-12(27)22-15-3-2-4-16(9-15)23-18(28)10-17-11-30-20(25-17)26-19(29)24-14-7-5-13(21)6-8-14/h2-9,11H,10H2,1H3,(H,22,27)(H,23,28)(H2,24,25,26,29) |
InChI Key |
NTYQISIQLMFJAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-7-yl)sulfonyl]amino}phenyl)acetamide](/img/structure/B11277060.png)
![2,4-Dichloro-N-[4-methyl-3-[(2-methyl-7-oxo-7H-isoxazolo[2,3-a]pyrimidin-5-yl)methoxy]phenyl]benzamide](/img/structure/B11277061.png)

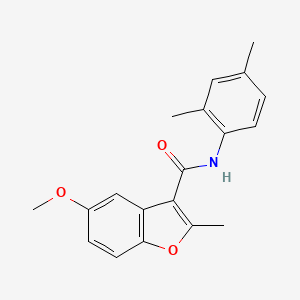
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11277088.png)
![2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(furan-2-ylmethyl)acetamide](/img/structure/B11277096.png)
![6-{3-[(4-benzylpiperidin-1-yl)sulfonyl]-4-chlorophenyl}pyridazin-3(2H)-one](/img/structure/B11277112.png)
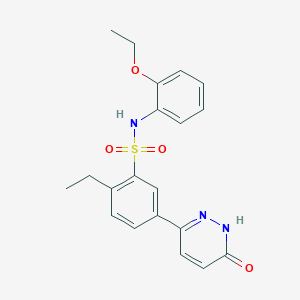
![N-(3-chloro-4-methylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B11277119.png)
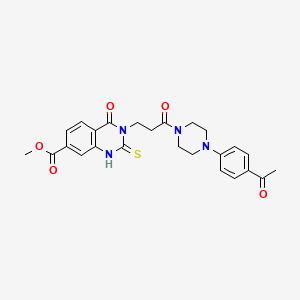
![Ethyl 4-{[2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]sulfonyl}piperazine-1-carboxylate](/img/structure/B11277122.png)

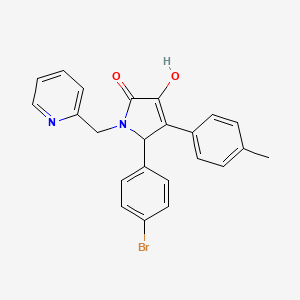
![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B11277134.png)
